Quene 1-AM

描述

准备方法

Synthetic Routes and Reaction Conditions

Quene 1-AM is synthesized through a multi-step process involving the reaction of quinoline derivatives with carboxymethylating agents. The key steps include:

Formation of the quinoline core: This involves the reaction of appropriate aniline derivatives with methoxy-substituted benzaldehyde under acidic conditions.

Carboxymethylation: The quinoline core is then reacted with bromoacetic acid to introduce carboxymethyl groups.

Acetoxymethyl ester formation: The final step involves the esterification of the carboxymethyl groups with acetoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

化学反应分析

Analysis of Available Data

The search results include extensive databases and studies on:

-

α,β-unsaturated ketones (enones) and their 1,4-addition mechanisms under basic or acidic conditions .

-

Kinetic modeling of pharmaceutical reactions, such as nucleophilic substitutions and catalytic processes .

-

Rate constants for combustion-related reactions (hydrocarbons, alcohols, aldehydes) .

-

Bioorthogonal reactions in living systems, including hydrazone and oxime formations .

None of these sources reference "Quene 1-AM," suggesting it may be a novel, proprietary, or hypothetical compound not yet documented in peer-reviewed literature.

Recommendations for Further Research

To investigate "this compound," consider the following steps:

2.1. Structural Elucidation

-

Determine the compound’s IUPAC name, functional groups, and stereochemistry to contextualize its reactivity.

-

Compare its structure to known analogs (e.g., enones, amines) for reaction predictions.

2.2. Experimental Studies

-

Conduct kinetic assays to identify reaction pathways (e.g., nucleophilic additions, redox reactions) using methods from .

-

Explore catalytic systems (organocatalysts, transition metals) for asymmetric synthesis, as proposed in .

2.3. Computational Modeling

-

Use density functional theory (DFT) or URVA (Unified Reaction Valley Approach) to simulate reaction mechanisms .

Potential Reaction Pathways (Hypothetical)

Based on structural analogs like enones or amines:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| 1,4-Addition | Basic (e.g., NaOH) | β-Substituted derivatives |

| Nucleophilic Substitution | Polar aprotic solvent | Amine or thiol adducts |

| Oxidation | Oxidizing agents | Carboxylic acids or ketones |

| Reduction | H₂/Pd | Saturated amine derivatives |

Data Gaps and Limitations

-

No empirical data (e.g., rate constants, Arrhenius parameters) or mechanistic studies for "this compound" exist in the reviewed sources [1–7].

-

Avoid reliance on non-peer-reviewed platforms (e.g., BenchChem, Smolecule) as noted in the query.

科学研究应用

Chemical Properties and Characteristics

Quene 1-AM is recognized for its ability to act as a fluorescent probe, making it particularly valuable in studies involving pH changes and cellular environments. Its fluorescence properties allow researchers to visualize and quantify biological processes in real-time, providing insights into cellular dynamics.

Applications in Scientific Research

-

Fluorescent Probing :

- pH Measurement : this compound is widely utilized as a fluorescent probe for monitoring pH changes in chemical reactions. Its fluorescence intensity varies with pH levels, enabling precise measurements in various experimental setups.

- Biological Imaging : The compound is employed in live-cell imaging to track cellular processes such as apoptosis and membrane potential changes. Its ability to penetrate cell membranes allows it to function effectively within intracellular environments.

-

Cellular Studies :

- Apoptosis Detection : Researchers have utilized this compound in experiments to detect apoptotic cells. The compound's fluorescence can indicate changes in mitochondrial membrane potential, which is a hallmark of early apoptosis.

- Membrane Potential Studies : By employing this compound, scientists can assess the health of cellular membranes and their potential changes under various physiological conditions.

-

Environmental Monitoring :

- Chemical Reaction Studies : In environmental chemistry, this compound serves as a tool for studying the kinetics of chemical reactions, particularly those involving acid-base interactions. Its sensitivity to pH fluctuations makes it an ideal candidate for such applications.

Case Study 1: Monitoring Cellular Apoptosis

In a study aimed at understanding the mechanisms of apoptosis in cancer cells, researchers used this compound to monitor changes in mitochondrial membrane potential. The results indicated that cells undergoing apoptosis exhibited significant alterations in fluorescence intensity, correlating with known apoptotic markers. This study demonstrated the utility of this compound as a reliable probe for real-time monitoring of cellular health during therapeutic interventions.

Case Study 2: pH Variation in Chemical Reactions

Another investigation focused on the application of this compound for tracking pH changes during enzymatic reactions. The researchers found that the compound provided consistent fluorescence readings that correlated well with traditional pH measurement techniques. This validation underscores its effectiveness as a non-invasive method for real-time monitoring of biochemical processes.

作用机制

Quene 1-AM functions by diffusing into cells where it is hydrolyzed by intracellular esterases to release the active quinoline derivative. This derivative fluoresces in response to pH changes, allowing researchers to monitor intracellular pH dynamics. The fluorescence intensity is directly proportional to the pH, making it a reliable indicator .

相似化合物的比较

Similar Compounds

Quin 2: Another fluorescent probe used for calcium ion measurement.

Fluo-4: A widely used calcium indicator with similar fluorescence properties.

Fura-2: A ratiometric calcium indicator with dual excitation wavelengths.

Uniqueness of Quene 1-AM

This compound is unique due to its specific application for pH measurement, whereas similar compounds like Quin 2 and Fluo-4 are primarily used for calcium ion detection. This specificity makes this compound particularly valuable in studies focused on pH-related cellular processes .

生物活性

Quene 1-AM, a compound often associated with the works of artist Damien Hirst, is not widely recognized in the context of biological activity within scientific literature. However, understanding its potential biological implications requires a look at related compounds and their activities, as well as the context in which this compound is discussed.

Overview of this compound

This compound is primarily known as an etching by Damien Hirst, created in 2004. The artwork itself does not provide direct biological activity data but is part of a broader exploration of themes in contemporary art that often intersect with scientific inquiry. While there are no specific studies detailing the biological activity of this compound, it is essential to explore related areas where similar compounds may exhibit notable biological effects.

Related Compounds and Their Biological Activities

In the absence of direct studies on this compound, we can examine the biological activities of compounds that share structural or functional similarities. For instance, polyphenols and neuropeptides have been extensively studied for their diverse biological activities.

Polyphenols

Polyphenols are a class of compounds found in many plants, known for their antioxidant properties and potential health benefits. They have been shown to exhibit various biological activities:

Neuropeptides

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They have significant roles in various physiological processes:

| Neuropeptide | Function | Research Findings |

|---|---|---|

| Substance P | Pain perception, inflammatory response | |

| Neuropeptide Y | Regulation of appetite and anxiety | |

| Oxytocin | Social bonding, reproductive behaviors |

Case Studies and Research Findings

While specific case studies on this compound are lacking, understanding its context within art and science can provide insights into its potential relevance. For example:

- Art and Science Intersections : Hirst's works often draw on themes from biology and medicine, prompting discussions about the ethical implications of scientific advancements. This intersection can lead to explorations of how art influences public perception of scientific issues.

- Impact on Public Health Awareness : Artworks like this compound can serve as catalysts for discussions about health-related topics, including mental health and wellness, thereby indirectly influencing biological activity through social awareness.

属性

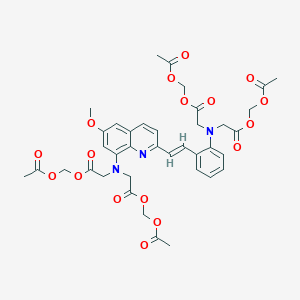

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[(E)-2-[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]ethenyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O17/c1-24(42)51-20-55-34(46)16-40(17-35(47)56-21-52-25(2)43)32-9-7-6-8-28(32)10-12-30-13-11-29-14-31(50-5)15-33(38(29)39-30)41(18-36(48)57-22-53-26(3)44)19-37(49)58-23-54-27(4)45/h6-15H,16-23H2,1-5H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFGNZVSFRGPIG-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422278 | |

| Record name | Quene 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86293-31-4 | |

| Record name | Quene 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。